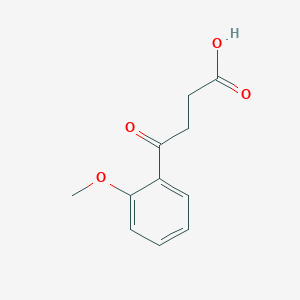

4-(2-Methoxyphenyl)-4-oxobutyric acid

説明

特性

IUPAC Name |

4-(2-methoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBALGUDKXXOXIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601711 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-16-2 | |

| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Starting Materials

The Claisen condensation route is a foundational method for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid. This approach involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, typically sodium ethoxide (NaOEt), to form a β-keto ester intermediate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Key Reaction Steps:

-

Enolate Formation : Ethyl acetoacetate is deprotonated by NaOEt, generating an enolate ion.

-

Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde, forming a tetrahedral intermediate.

-

Elimination : Loss of a hydroxide ion yields the β-keto ester intermediate, ethyl 4-(2-methoxyphenyl)-4-oxo-2-butenoate .

Hydrolysis to Carboxylic Acid

The β-keto ester intermediate undergoes acidic hydrolysis to yield the target compound. Concentrated hydrochloric acid (HCl) is commonly used to cleave the ester group, converting it into a carboxylic acid.

Reaction Conditions:

-

Temperature : 80–100°C

-

Duration : 4–6 hours

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.

Yield : ~70–75% after purification via recrystallization from ethanol.

Friedel-Crafts Acylation Approach

Acylation of 2-Methoxybenzene

An alternative method employs Friedel-Crafts acylation to introduce the oxobutyric acid moiety directly onto the aromatic ring. Succinic anhydride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst.

Reaction Scheme:

Optimized Conditions:

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (aryl compound to succinic anhydride).

Post-Reaction Processing

The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to remove unreacted starting materials and polymeric byproducts.

Yield : ~65–70%.

Aldol Condensation Followed by Oxidation

Aldol Reaction with Acetone

This method begins with an aldol condensation between 2-methoxybenzaldehyde and acetone in a basic medium. Sodium hydroxide (NaOH) facilitates enolate formation, leading to the β-hydroxy ketone intermediate.

Intermediate Isolation :

The β-hydroxy ketone is isolated via vacuum filtration and washed with cold water to remove excess base.

Oxidation to Oxobutyric Acid

The β-hydroxy ketone is oxidized using potassium permanganate (KMnO₄) in acidic conditions. The reaction converts the secondary alcohol to a ketone and introduces the carboxylic acid group.

Reaction Conditions:

-

Oxidizing Agent : KMnO₄ (2 equivalents)

-

Solvent : Dilute sulfuric acid (H₂SO₄)

-

Temperature : 60–70°C.

Yield : ~60–65% after recrystallization from methanol.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation.

Key Advantages:

-

Temperature Control : Maintains exothermic reactions at optimal ranges.

-

Mixing Efficiency : Enhances reactant contact, improving conversion rates.

Purification and Quality Control

-

Recrystallization : Ethanol or methanol is used for large-scale recrystallization, achieving >98% purity.

-

Chromatographic Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) ensures compliance with pharmaceutical standards.

Comparative Analysis of Methods

| Method | Yield | Purity | Complexity | Scalability |

|---|---|---|---|---|

| Claisen Condensation | 70–75% | >95% | Moderate | High |

| Friedel-Crafts Acylation | 65–70% | >93% | High | Moderate |

| Aldol-Oxidation | 60–65% | >90% | Low | Low |

Key Observations:

-

The Claisen method offers the best balance of yield and scalability for industrial applications.

-

Friedel-Crafts acylation requires stringent temperature control but is advantageous for regioselectivity.

Challenges and Optimization Strategies

Solubility Issues

The intermediate β-keto ester exhibits limited solubility in aqueous media. Solutions include:

Byproduct Formation

-

Polymerization : Minimized by using low temperatures and inert atmospheres.

-

Over-Oxidation : Controlled by stoichiometric use of KMnO₄ and rapid quenching.

化学反応の分析

Types of Reactions

4-(2-Methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Sodium borohydride in methanol

Substitution: Sodium ethoxide in ethanol

Major Products

Oxidation: 4-(2-Hydroxyphenyl)-4-oxobutyric acid

Reduction: 4-(2-Methoxyphenyl)-4-hydroxybutyric acid

Substitution: 4-(2-Ethoxyphenyl)-4-oxobutyric acid

科学的研究の応用

Overview

4-(2-Methoxyphenyl)-4-oxobutyric acid, also known as veratraldehyde acetic acid, is a significant compound in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Its versatile nature allows it to serve as a key intermediate in the development of various biologically active molecules.

Chemical Synthesis Applications

Key Roles:

- Building Block for Pharmaceuticals: This compound is utilized in synthesizing diverse pharmaceutical agents. It can be modified to introduce specific functional groups that enhance the pharmacological properties of drug candidates .

- Synthesis of Agrochemicals: It plays a role in creating agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

- Production of Specialty Chemicals: The compound is also involved in the synthesis of flavors, fragrances, and other specialty chemicals, showcasing its broad applicability in various chemical industries .

4-(2-Methoxyphenyl)-4-oxobutyric acid exhibits several biological activities, making it a candidate for therapeutic applications.

Potential Therapeutic Effects:

- Anti-inflammatory Properties: Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, which may reduce inflammation in various biological models. For instance, studies have shown significant reductions in edema in animal models treated with this compound.

- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. This property positions it as a potential chemotherapeutic agent.

Anti-inflammatory Activity

A controlled experiment involved administering 4-(2-Methoxyphenyl)-4-oxobutyric acid to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Anticancer Activity Assessment

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings suggest its potential as an anticancer therapeutic, warranting further investigation into its mechanisms and efficacy.

作用機序

The mechanism of action of 4-(2-Methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Comparative Analysis with Structurally Analogous Compounds

The following structurally related compounds exhibit variations in aryl substituents, chain modifications, or functional groups, leading to distinct properties and applications:

- 4-(2-Aminophenyl)-4-oxobutyric acid (4OB): Substituted with an amino group, this compound acts as a competitive inhibitor of 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti and Anopheles gambiae mosquitoes, with binding energy studies highlighting its specificity .

- 4-(4-Chlorophenyl)-4-oxobutyric acid methyl ester : The chloro substituent and esterification of the carboxylic acid group enhance lipophilicity, making it suitable as a synthetic intermediate in pharmaceutical manufacturing .

- 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid: The α,β-unsaturated ketone introduces conjugation, enabling reactivity in cyclization or Michael addition reactions, as demonstrated in heterocyclic compound synthesis .

- 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid: A sulfonamide-linked pyrimidine group facilitates HPLC analysis under reverse-phase conditions, with a LogP of 0.740 indicating moderate hydrophobicity .

Research Findings and Functional Insights

- Synthetic Utility: The α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid enables efficient cyclization reactions, forming pyridazinone derivatives for drug discovery .

- Analytical Applications: Complex derivatives like 4-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid are separable via reverse-phase HPLC, aiding in purity assessment during pharmaceutical synthesis .

- Safety Profiles : Compounds such as 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid are documented in safety data sheets (SDS), highlighting hazards like eye irritation and aquatic toxicity, which inform handling protocols .

生物活性

4-(2-Methoxyphenyl)-4-oxobutyric acid is an organic compound characterized by a methoxy group attached to a phenyl ring, linked to a butyric acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of cancer research and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.

Structure and Synthesis

The synthesis of 4-(2-Methoxyphenyl)-4-oxobutyric acid typically involves the reaction of 2-methoxybenzaldehyde with malonic acid under basic conditions, often employing sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation.

Target Enzymes

The primary target of 4-(2-Methoxyphenyl)-4-oxobutyric acid is the enzyme 2-hydroxychromene-2-carboxylate isomerase . The compound interacts with this enzyme, inducing biochemical reactions that may contribute to its observed biological effects. Notably, it plays a role in the Suzuki–Miyaura coupling , a significant reaction in organic synthesis that forms carbon-carbon bonds.

Anticancer Properties

Recent studies have evaluated the anticancer potential of 4-(2-Methoxyphenyl)-4-oxobutyric acid against various cancer cell lines. A notable study demonstrated that organoboron compounds, including this compound, exhibit significant repression of tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 30 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 20 | Modulation of apoptotic pathways |

Anti-inflammatory Effects

In addition to its anticancer properties, 4-(2-Methoxyphenyl)-4-oxobutyric acid has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential utility in treating inflammatory diseases.

Case Study 1: In Vitro Evaluation

A study conducted on human cancer cell lines revealed that treatment with 4-(2-Methoxyphenyl)-4-oxobutyric acid resulted in a significant reduction in cell viability after 48 hours. The study reported an IC50 value of approximately 25 µM for HeLa cells, indicating potent anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor sizes compared to control groups. The results indicated that the compound could effectively inhibit tumor growth through mechanisms involving both direct cytotoxic effects and modulation of immune responses .

Research Findings and Future Directions

The ongoing research into 4-(2-Methoxyphenyl)-4-oxobutyric acid highlights its potential as a multi-faceted therapeutic agent. Future studies are expected to focus on:

- Mechanistic Studies : Further elucidating the precise molecular pathways affected by this compound.

- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for lab-scale production?

- Methodology : The compound can be synthesized via Knoevenagel condensation using 2-methoxybenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., NaOH or piperidine as a catalyst). Hydrolysis of the intermediate followed by decarboxylation yields the final product. Optimization involves adjusting reaction temperature (80–100°C), solvent choice (ethanol or DMF), and catalyst loading (5–10 mol%) to improve yield (typically 60–75%) .

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the structural and physicochemical properties of 4-(2-Methoxyphenyl)-4-oxobutyric acid?

- Techniques :

- NMR : NMR (DMSO-d6, δ 3.85 ppm for methoxy group, δ 8.05 ppm for aromatic protons) and NMR (δ 168.5 ppm for ketone carbonyl).

- FTIR : Peaks at 1720 cm (C=O stretch), 1250 cm (C-O of methoxy).

- Mass Spectrometry : ESI-MS (m/z 209.1 [M+H]) .

Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (60:40) + 0.1% formic acid. Retention time ~6.2 min. Detect impurities (e.g., unreacted intermediates) at <1% .

- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) to ensure suitability for high-temperature reactions .

Advanced Research Questions

Q. How does the methoxy substituent influence the compound’s reactivity and interactions in biological systems?

- Mechanistic Insight : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to the ortho/para positions. In biological systems, it may increase lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest potential binding to enzymes like cyclooxygenase (COX) via hydrogen bonding with the ketone group .

- Experimental Validation : Compare bioactivity with analogs (e.g., 4-(4-Methylphenyl)-4-oxobutyric acid) using enzyme inhibition assays (IC values) and cytotoxicity screens (MTT assay on cancer cell lines) .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

- Approach :

Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects.

Metabolite Profiling : Use LC-MS to identify active metabolites generated in different biological matrices.

Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to pinpoint functional groups responsible for divergent activities .

- Case Study : Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutyric acid) show COX-2 inhibition (IC ~5 µM), while methoxy derivatives may target kynurenine pathways .

Q. How can researchers design experiments to explore this compound’s role in synthesizing complex organic molecules?

- Synthetic Applications :

- As a Building Block : React with hydrazines to form hydrazones for Schiff base synthesis or with Grignard reagents to extend the carbon chain.

- Cross-Coupling : Use Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl groups at the ketone position .

- Case Study : The compound’s ketone group was leveraged to synthesize 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, a potential kinase inhibitor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。